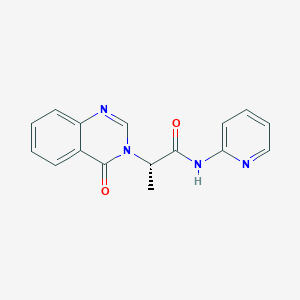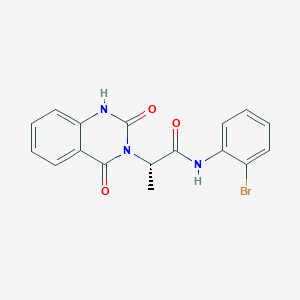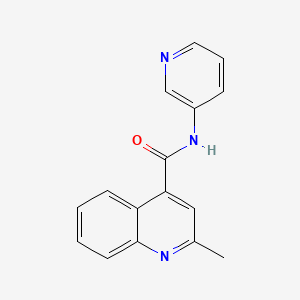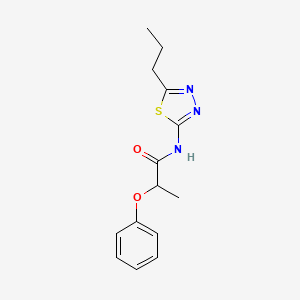![molecular formula C22H30N4O6 B11165395 N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-arginine](/img/structure/B11165395.png)
N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-arginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-5-CARBAMIMIDAMIDOPENTANOIC ACID is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a unique structure that combines a chromene moiety with an acetamido and carbamimidamidopentanoic acid group, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-5-CARBAMIMIDAMIDOPENTANOIC ACID typically involves multiple steps. One common method includes the esterification of a biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . This is followed by modification with a cationic carboxylic acid, such as 3-carboxypropyltrimethylammonium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-5-CARBAMIMIDAMIDOPENTANOIC ACID can undergo several types of chemical reactions, including:
Oxidation: The chromene moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The acetamido and carbamimidamidopentanoic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-5-CARBAMIMIDAMIDOPENTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Its potential therapeutic properties are being explored for developing new drugs.
Mechanism of Action
The mechanism of action of 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-5-CARBAMIMIDAMIDOPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with various enzymes and receptors, modulating their activity. The acetamido and carbamimidamidopentanoic acid groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-propanoic acid
Uniqueness
What sets 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-5-CARBAMIMIDAMIDOPENTANOIC ACID apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H30N4O6 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(2S)-2-[[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C22H30N4O6/c1-3-4-6-14-11-19(28)32-20-13(2)17(9-8-15(14)20)31-12-18(27)26-16(21(29)30)7-5-10-25-22(23)24/h8-9,11,16H,3-7,10,12H2,1-2H3,(H,26,27)(H,29,30)(H4,23,24,25)/t16-/m0/s1 |
InChI Key |
FLMGBCAFMSXNQD-INIZCTEOSA-N |
Isomeric SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-methylacetamide](/img/structure/B11165314.png)

![N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-methylphenyl)acetamide](/img/structure/B11165322.png)

![propan-2-yl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamido}-3-phenylpropanoate](/img/structure/B11165342.png)
![4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one](/img/structure/B11165347.png)
![cyclohexa-1,4-dien-1-yl{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}acetic acid](/img/structure/B11165356.png)
![2-(3,4-dimethoxyphenyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11165363.png)
![N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-(phenylsulfonyl)acetamide](/img/structure/B11165370.png)
![6-({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid](/img/structure/B11165375.png)

![N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B11165385.png)
![2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B11165389.png)

